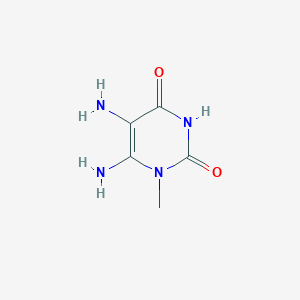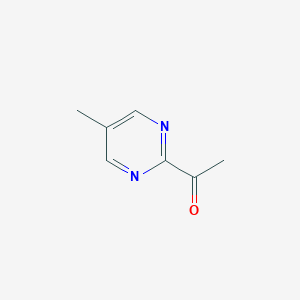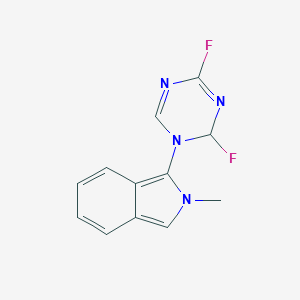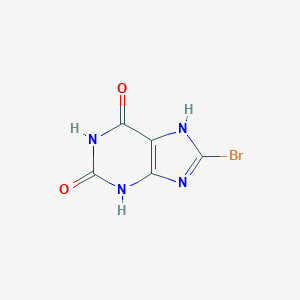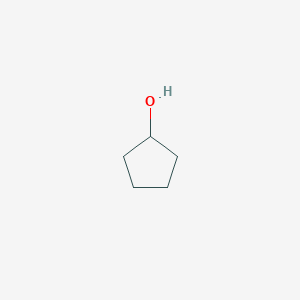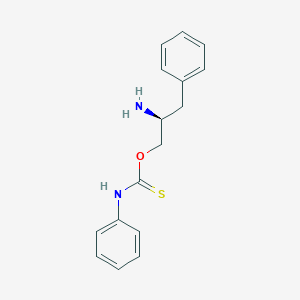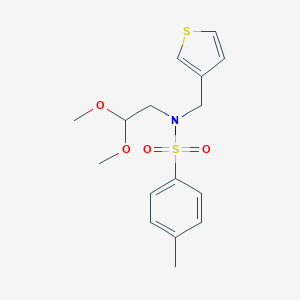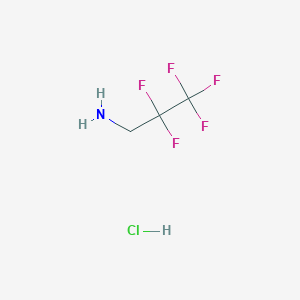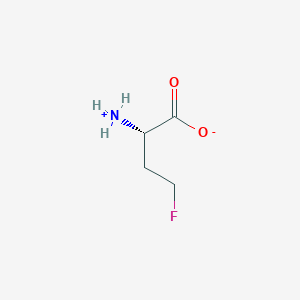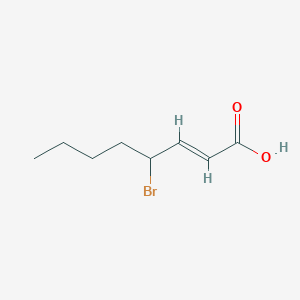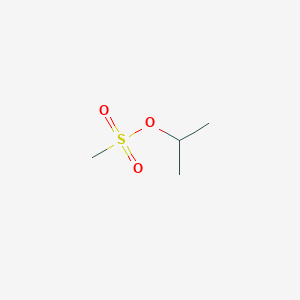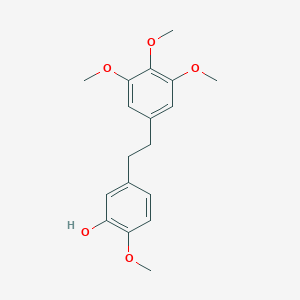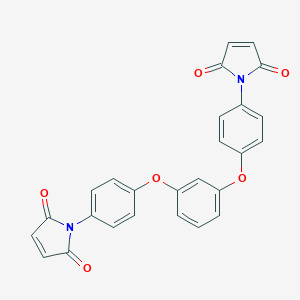![molecular formula C10H12O2 B049359 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- CAS No. 120229-55-2](/img/structure/B49359.png)
4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-, also known as 6-Acetoxy-3-methyl-4-oxatricyclo[3.3.0.0(2,8)]oct-ane, is a heterocyclic compound with potential applications in the field of medicinal chemistry. This compound belongs to the family of bridged bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects by inhibiting the activity of key enzymes involved in the inflammatory process.
Biochemical And Physiological Effects
Studies have shown that 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- exhibits a range of biochemical and physiological effects. These include anti-inflammatory activity, analgesic effects, and antipyretic effects. The compound has also been shown to exhibit antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- is its potential as a lead compound for drug development. The compound's unique structure and potential anti-inflammatory activity make it a promising candidate for further research. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-. One potential area of research is the development of more efficient synthesis methods for the compound. Another potential direction is the investigation of the compound's potential as a lead compound for the development of new anti-inflammatory drugs. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- can be achieved through several methods. One of the most common methods involves the reaction of 3-methylcyclohexanone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide to yield the desired compound.
Scientific Research Applications
4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the major areas of research has been the compound's ability to act as a potential anti-inflammatory agent. Studies have shown that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
120229-55-2 |
|---|---|
Product Name |
4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl- |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(3-methyl-4-oxatricyclo[3.3.0.02,8]oct-6-en-3-yl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-5(11)10(2)9-6-3-4-7(12-10)8(6)9/h3-4,6-9H,1-2H3 |
InChI Key |
MXHPTABJXJXKEV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C2C3C2C(O1)C=C3)C |
Canonical SMILES |
CC(=O)C1(C2C3C2C(O1)C=C3)C |
synonyms |
Ethanone, 1-(2a,2b,4a,4b-tetrahydro-2-methyl-2H-1- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



